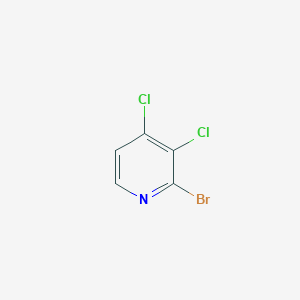

2-Bromo-3,4-dichloropyridine

概要

説明

2-Bromo-3,4-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular weight of 226.89 .

Synthesis Analysis

The synthesis of 2-Bromo-3,4-dichloropyridine and similar compounds often involves the use of organolithium reagents . For instance, the Suzuki–Miyaura cross-coupling reaction of heteroaryl polyhalides with aryl boronates is a common approach . This method is widely used due to the wide range of methods available for the preparation of both reaction partners, the versatility and functional group compatibility of these methods, and the general stability, low toxicity, ease of handling, and commercial availability of the reaction partners .Molecular Structure Analysis

The molecular structure of 2-Bromo-3,4-dichloropyridine can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory . These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of the compound . The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-3,4-dichloropyridine often involve site-selective Suzuki–Miyaura coupling of heteroaryl halides . The site-selectivity of these reactions is influenced by factors such as the intrinsic polarities of the ring carbons .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3,4-dichloropyridine can be analyzed using various methods. For instance, the UV-visible spectrum of the compound can be calculated in the gas phase and for different solvents using the time-dependent DFT approach . The thermodynamic functions of the compound can also be reported using spectroscopic data .科学的研究の応用

Molecular Structure and Spectral Analysis

“2-Bromo-3,4-dichloropyridine” can be used in the theoretical investigation of molecular structures . The molecular structures of the compound can be optimized using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The Molecular Electrostatic Potential (MEP) of the compound can be computed using the B3LYP/6-311++G(d,p) level of theory . This allows for the study of the distribution of electrons and the reactive sites on the surface of the molecule .

Molecular Docking and Physicochemical Studies

This compound can also be used in molecular docking and physicochemical studies . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap . This can also be used to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .

Synthesis of Fluorinated Pyridines

“2-Bromo-3,4-dichloropyridine” can react with other compounds to form fluoropyridines . For example, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

作用機序

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds via the reaction of organoboron compounds with organic halides .

Mode of Action

The mode of action of 2-Bromo-3,4-dichloropyridine likely involves its participation in chemical reactions as a halogenated pyridine. In Suzuki–Miyaura coupling reactions, for example, the bromine and chlorine atoms on the pyridine ring could potentially be displaced by organoboron reagents, leading to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 2-Bromo-3,4-dichloropyridine can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst .

Safety and Hazards

将来の方向性

Future research on 2-Bromo-3,4-dichloropyridine could focus on further understanding its reactivity patterns and exploring its potential applications in various fields. For instance, the alternative metalation of 2,5-dichloropyridine at the 4- or 6-position and of 3,4-dichloropyridine at the 2- or 5-position could be investigated .

特性

IUPAC Name |

2-bromo-3,4-dichloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-5-4(8)3(7)1-2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLWOYZFLSMHMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4-dichloropyridine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine](/img/structure/B2712794.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2712798.png)

![N-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2712802.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butyl}propanamide](/img/structure/B2712803.png)

![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2712805.png)

![methyl 2-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2712809.png)